![molecular formula C9H17NO2 B14146164 3-[3-(Dimethylamino)propyl]oxolan-2-one CAS No. 88735-28-8](/img/structure/B14146164.png)
3-[3-(Dimethylamino)propyl]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Dimethylamino)propyl]oxolan-2-one is an organic compound with the molecular formula C9H17NO2 It is a derivative of oxolan-2-one, featuring a dimethylamino group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)propyl]oxolan-2-one typically involves the reaction of oxolan-2-one with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Oxolan-2-one+3-(Dimethylamino)propylamine→this compound
The reaction is usually conducted in the presence of a suitable solvent, such as toluene, and may require heating to facilitate the reaction. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is typically produced in large quantities for use in various applications.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Dimethylamino)propyl]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
3-[3-(Dimethylamino)propyl]oxolan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[3-(Dimethylamino)propyl]oxolan-2-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Dimethylamino)propyl]hexadecanamide: This compound is similar in structure and is used in the synthesis of surfactants.
3-(Piperazin-1-yl)oxolan-2-one:
Uniqueness
3-[3-(Dimethylamino)propyl]oxolan-2-one is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
88735-28-8 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]oxolan-2-one |
InChI |
InChI=1S/C9H17NO2/c1-10(2)6-3-4-8-5-7-12-9(8)11/h8H,3-7H2,1-2H3 |
InChI Key |
CVTWSABTHNTANS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


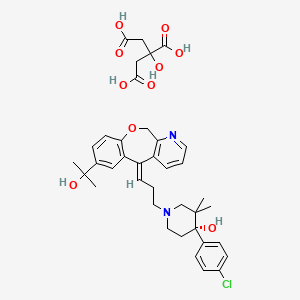

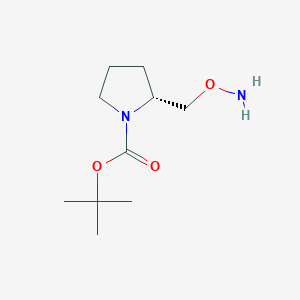

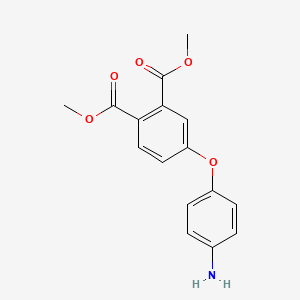
![1-(Benzyloxy)-2-{(Z)-[2-(benzyloxy)-5-nitrophenyl]-NNO-azoxy}-4-nitrobenzene](/img/structure/B14146124.png)
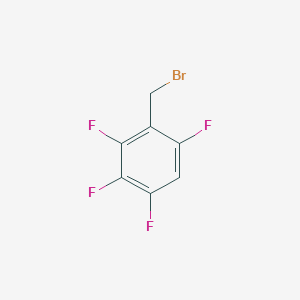
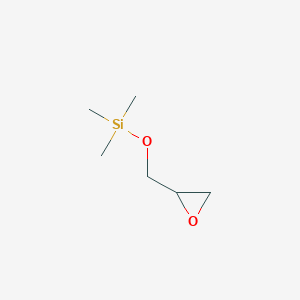
![7,9,13-trimethyl-5,6-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-4,7,18-trien-16-ol](/img/structure/B14146134.png)
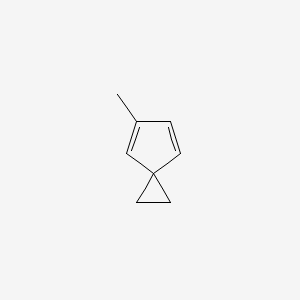
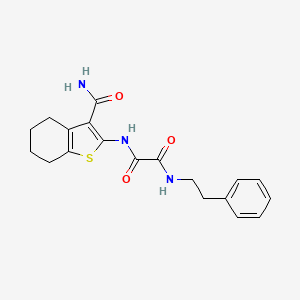

![4-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B14146175.png)
![3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol](/img/structure/B14146179.png)
